Hexyl 2-ethylhexyl phthalate

Description

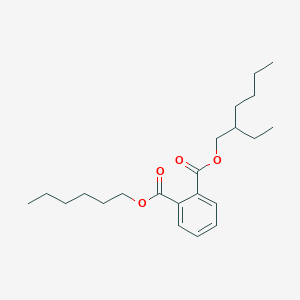

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-O-(2-ethylhexyl) 1-O-hexyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-4-7-9-12-16-25-21(23)19-14-10-11-15-20(19)22(24)26-17-18(6-3)13-8-5-2/h10-11,14-15,18H,4-9,12-13,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGXQJVPKYXMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40988333 | |

| Record name | 2-Ethylhexyl hexyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75673-16-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, 2-ethylhexyl hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075673164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 2-ethylhexyl hexyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexyl hexyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Distribution and Transport Pathways of Hexyl 2 Ethylhexyl Phthalate

Atmospheric Cycling and Deposition

There is currently no specific information available in the reviewed scientific literature regarding the atmospheric cycling and deposition of Hexyl 2-ethylhexyl phthalate (B1215562).

Gas-Phase and Particle-Bound Atmospheric Transport

No studies were identified that investigate the partitioning of Hexyl 2-ethylhexyl phthalate between the gas phase and atmospheric particles, nor its transport in these states.

Wet and Dry Atmospheric Deposition Processes

Specific data on the removal of this compound from the atmosphere through wet (rain, snow) or dry deposition are not available.

Regional and Global Atmospheric Distribution Patterns

There are no available monitoring data or modeling studies that describe the regional or global atmospheric distribution of this compound.

Aquatic Compartment Dynamics

While this compound is mentioned as a potential water contaminant, specific data on its occurrence and behavior in aquatic systems are scarce. nemc.uszeptometrix.com One study lists a water solubility of 0.0200 mg/L for the compound, but does not provide occurrence data. researchgate.net

Occurrence in Surface Waters, Groundwater, and Industrial Effluents

A study on trace organic compounds in wastewater lists this compound as a compound of interest but does not provide any concentration data from tested samples. iwaponline.com Another analysis of various water sources for the presence of phthalates included this compound as a target analyte but did not report its detection in the samples. zeptometrix.com No other studies were found that document the presence and concentration of this compound in surface waters, groundwater, or industrial effluents.

Sorption and Desorption to Aquatic Sediments and Suspended Solids

No research was found that specifically examines the sorption and desorption processes of this compound to aquatic sediments or suspended solids. This includes a lack of data on its partitioning coefficients (Koc) which are crucial for predicting its fate in aquatic environments. researchgate.net

Release and Leaching from Polymeric Materials into Aqueous Environments

A comprehensive search of scientific literature and environmental databases did not yield specific studies detailing the release and leaching of this compound from polymeric materials into aqueous environments.

While the leaching of other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), from plastics like polyvinyl chloride (PVC) is a well-documented phenomenon, no quantitative data or research findings on the leaching rates, influencing factors (e.g., temperature, pH, photoaging), or mechanisms for this compound could be identified. ni.ac.rsresearchgate.netiarc.freuropa.eu Research on DEHP indicates that photoaging can significantly increase the rate of leaching from PVC microplastics. researchgate.net However, it is not confirmed whether this compound would behave similarly.

Data on the leaching of this compound from polymeric materials into aqueous environments is not available in the reviewed sources.

Terrestrial Environmental Fate

Soil Contamination and Mobility Characteristics

There is a lack of specific data on the contamination levels of this compound in soil environments and its mobility characteristics.

Studies on the closely related compound DEHP show that it tends to adsorb strongly to soil particles, which generally limits its mobility. canada.cacdc.gov The mobility of phthalates in soil can be influenced by factors such as soil organic carbon content and the presence of dissolved organic matter, with which they can form complexes. nih.gov However, without specific studies on this compound, its behavior in soil remains uncharacterized.

No data was found regarding the soil contamination levels and mobility of this compound.

Interaction with Soil Organic Matter and Mineral Components

No specific research was found that investigates the interactions between this compound and the organic and mineral components of soil.

For other phthalates like DEHP, it is known that they readily adsorb to organic soil particles, and this interaction is a key factor in their environmental distribution. who.int The sorption of DEHP has been observed to be stronger in soils with higher organic matter and clay content. This suggests that the physicochemical properties of the soil play a crucial role in the retention of phthalates. The specific binding affinities and mechanisms for this compound have not been documented.

Information detailing the interaction of this compound with soil components is currently unavailable.

Uptake by Terrestrial Plants from Soil Matrices

Specific studies on the uptake of this compound from soil by terrestrial plants are absent from the available literature.

No research data was found on the uptake of this compound by terrestrial plants.

Environmental Transformation and Degradation Mechanisms of Hexyl 2 Ethylhexyl Phthalate

Microbial Biodegradation Pathways

The aerobic biodegradation of phthalates like DEHP generally occurs in two main stages. ntua.gr The initial step involves the breakdown of phthalic di-esters (PDEs) into phthalic mono-esters (PMEs), which are then further degraded to phthalic acid (PA). ntua.gr Subsequently, the phthalic acid is mineralized to carbon dioxide (CO2) and water (H2O). ntua.grmdpi.com

The first and crucial step in the biodegradation of Hexyl 2-ethylhexyl phthalate (B1215562) is the enzymatic hydrolysis of its two ester bonds. core.ac.uk This reaction is catalyzed by esterase enzymes, which cleave the ester linkages, resulting in the formation of a monoester, specifically mono-(2-ethylhexyl) phthalate (MEHP), and an alcohol. core.ac.ukbiorxiv.org

The presence of DEHP has been shown to induce the production of specific esterase enzymes in various microorganisms. For instance, the fungus Fusarium culmorum exhibits increased esterase activity when exposed to high concentrations of DEHP. nih.gov In a liquid fermentation environment, F. culmorum was found to produce five distinct esterase isoforms with molecular weights of 26.4, 31.7, 43, 73.6, and 125 kDa. nih.gov These isoforms were different from the two constitutively produced esterases (25.4 and 30.5 kDa) observed in a glucose-containing medium, indicating a specific enzymatic response to the presence of the phthalate. nih.gov Similarly, a hydrolase from Gordonia sp. YC-JH1, when expressed in Escherichia coli, demonstrated the ability to degrade DEHP to phthalic acid. nih.gov

A diverse range of microorganisms have been identified for their capacity to degrade Hexyl 2-ethylhexyl phthalate. These include both bacteria and fungi.

Fungal Degraders:

Fusarium culmorum : This fungus has demonstrated high efficiency in degrading DEHP, even at high concentrations. nih.govresearchgate.net It can metabolize DEHP to butanediol (B1596017) as a final product. researchgate.net

Bacterial Degraders:

Acinetobacter sp. : A bacterial strain of Acinetobacter isolated from activated sludge has shown the ability to degrade over 90% of DEHP within five days of incubation. ntua.gr Acinetobacter is often a predominant genus in microbial communities that effectively degrade DEHP. nih.gov

Enterobacter spp. : A novel strain, Enterobacter spp. YC-IL1, isolated from polluted soil, can completely degrade DEHP. mdpi.com

Pleurotus ostreatus : While not explicitly detailed in the provided context, the mention of various fungal and bacterial degraders suggests that a wide array of organisms, potentially including white-rot fungi like Pleurotus ostreatus, are involved in phthalate degradation.

Rhodococcus ruber : The strain Rhodococcus ruber YC-YT1, isolated from marine plastic debris, can completely degrade 100 mg/L of DEHP within three days. nih.govmdpi.com Rhodococcus is another genus frequently found to be dominant in DEHP-degrading microbial consortia. nih.gov

Other notable bacterial genera involved in DEHP degradation include Gordonia, Achromobacter, Arthrobacter, and Bacillus. nih.govnih.gov

Table 1: Specific Microorganisms Involved in this compound Degradation

Following the initial hydrolysis to monoesters, the biodegradation process continues with the breakdown of MEHP to phthalic acid, which then undergoes aromatic ring cleavage.

The degradation of this compound proceeds through a series of intermediate metabolites. After the formation of mono-(2-ethylhexyl) phthalate (MEHP), further hydrolysis yields phthalic acid (PA). ntua.grmdpi.com The degradation pathway can then diverge. Some studies have identified the decarboxylation of PA to benzoic acid (BA). mdpi.com

The degradation of DEHP by Fusarium culmorum has been shown to produce intermediates such as butanol , hexanal , catechol , and acetic acid . researchgate.net In the pathway proposed for Acinetobacter sp., after the formation of PA, further degradation leads to protocatechuate . ntua.gr This is a common intermediate in the aerobic degradation of aromatic compounds. doi.orgd-nb.info The breakdown of protocatechuate can then proceed through the formation of β-carboxy-cis,cis-muconic acid and 3-keto-adipate . ntua.gr In some anaerobic degradation pathways, phthalic acid is decarboxylated to benzoate, which is then broken down to hydrogen, CO2, and acetate. doi.org

Table 2: Key Intermediate Metabolites in the Degradation of this compound

The ultimate fate of this compound in many microbial degradation pathways is complete mineralization to carbon dioxide (CO2) and water (H2O). nih.gov After the aromatic ring of phthalic acid is cleaved, the resulting aliphatic dicarboxylic acids, such as 3-keto-adipate, enter central metabolic routes like the tricarboxylic acid (TCA) cycle. biorxiv.orgnih.gov Through the TCA cycle, these intermediates are completely oxidized, releasing the stored energy for microbial growth and converting the carbon into CO2. nih.gov For instance, Pseudomonas amygdali has been shown to completely mineralize DEHP, converting it to CO2 and H2O through the TCA cycle. nih.gov Similarly, Arthrobacter sp. strain JDC-32 is known to degrade phthalic acid to CO2 and H2O. ijplantenviro.com

Influence of Environmental Conditions on Biodegradation Rates

The biodegradation of this compound is significantly influenced by a range of environmental factors. These conditions can either accelerate or hinder the metabolic activities of microorganisms responsible for breaking down this compound.

Comparative Analysis of Aerobic and Anaerobic Degradation

The presence or absence of oxygen is a critical determinant in the biodegradation of this compound.

Aerobic Degradation: Under aerobic conditions, where oxygen is readily available, the biodegradation of phthalates like this compound is generally more efficient. canada.ca Microbial degradation is considered a primary and effective method for eliminating phthalate esters from the environment. d-nb.info The process typically begins with the hydrolysis of the diester to its monoester, mono(2-ethylhexyl) phthalate (MEHP), and then to phthalic acid. who.intdoi.org Subsequently, the aromatic ring is cleaved, leading to further breakdown into simpler molecules like pyruvate, succinate, carbon dioxide, and water. who.int Studies on the closely related di(2-ethylhexyl) phthalate (DEHP) have shown that aerobic degradation proceeds more rapidly than anaerobic degradation. For instance, one study observed 13.8% degradation of DEHP in aerobic sediments over 28 days, compared to 9.9% in anaerobic sediments. canada.ca The half-life of DEHP in soil under aerobic conditions is estimated to be between 5 and 23 days. canada.ca

Anaerobic Degradation: In the absence of oxygen, the biodegradation of this compound is considerably slower. canada.cawho.int The anaerobic degradation pathway also involves the initial hydrolysis to the monoester and then to phthalic acid. doi.org However, the subsequent breakdown of phthalic acid differs from the aerobic pathway. It is typically decarboxylated to benzoate, which is then further degraded. d-nb.infodoi.org The persistence of DEHP is significantly longer under anaerobic conditions, with an estimated half-life in water of one year or more. canada.ca

| Condition | Degradation Rate | Key Processes | Estimated Half-life (for DEHP) |

| Aerobic | Faster | Hydrolysis, Ring Cleavage | 5-23 days (soil) canada.ca |

| Anaerobic | Slower | Hydrolysis, Decarboxylation | >1 year (water) canada.ca |

Impact of Temperature, pH, and Nutrient Availability

Environmental parameters such as temperature, pH, and the availability of nutrients play a crucial role in modulating the rate of this compound biodegradation by influencing microbial growth and enzyme activity.

Temperature: Temperature significantly affects the metabolic rates of microorganisms. Studies on DEHP have shown that degradation rates increase with temperature up to an optimal point, beyond which they decline. For instance, the degradation of DEHP by Rhodococcus ruber YC-YT1 was optimal at around 30°C, with rates decreasing at lower temperatures (≤20°C). mdpi.com Similarly, Enterobacter spp. YC-IL1 showed optimal DEHP degradation between 30-35°C. mdpi.com Another study found the optimal temperature for DEHP degradation by an Acinetobacter sp. to be 30°C. ntua.gr Below 10°C, the aerobic degradation of DEHP is minimal. who.int

pH: The pH of the environment affects the enzymatic processes involved in biodegradation. Most DEHP-degrading microorganisms exhibit optimal activity in the neutral to slightly alkaline pH range. For example, Rhodococcus ruber YC-YT1 showed high degradation efficiency between pH 5.0 and 10.0, with complete removal at pH 7.0. mdpi.com Bacillus subtilis has shown optimal degradation in a pH range of 7.0-8.0. ijcmas.com An Acinetobacter sp. also demonstrated favorable degradation in neutral and alkaline conditions (pH 6-9). ntua.gr Acidic conditions, however, can be less favorable for degradation.

Nutrient Availability: The presence of other carbon and nitrogen sources can influence the biodegradation of this compound. Some microorganisms can utilize this phthalate as a sole source of carbon and energy. ntua.grijcmas.com However, the presence of additional nutrients can sometimes enhance microbial growth and, consequently, degradation rates. For example, the degradation of DEHP by a Bacillus species was influenced by different carbon and nitrogen sources. ijcmas.com

| Environmental Factor | Optimal Range/Condition | Impact on Biodegradation |

| Temperature | 30-37°C mdpi.commdpi.comijcmas.com | Influences microbial metabolic and enzymatic activity. mdpi.com |

| pH | 6.0-9.0 mdpi.comntua.gr | Affects enzyme activity crucial for degradation. ijcmas.com |

| Nutrient Availability | Can be sole carbon source ntua.grijcmas.com | Additional nutrients can support microbial growth and enhance degradation. ijcmas.com |

Abiotic Transformation Processes

In addition to biodegradation, this compound can be transformed in the environment through abiotic processes, primarily driven by light energy and the presence of catalysts.

Photocatalytic Degradation by UV Irradiation and Catalysts

Photocatalysis is an effective advanced oxidation process (AOP) for the degradation of persistent organic pollutants like phthalates. iwaponline.comiwaponline.com This process involves the use of a semiconductor photocatalyst, which, upon activation by light, generates highly reactive species that can break down the pollutant.

Advanced oxidation processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). researchgate.netsemanticscholar.org These radicals are powerful oxidizing agents that can initiate the degradation of a wide range of organic compounds, including this compound. researchgate.netnih.gov The reaction of hydroxyl radicals with the phthalate molecule can lead to the hydroxylation of the aromatic ring and the cleavage of the ester bonds, ultimately resulting in the mineralization of the compound to carbon dioxide and water. researchgate.netresearchgate.net Various AOPs, such as UV/H₂O₂, ozonation, and Fenton processes, rely on the generation of hydroxyl radicals to achieve the degradation of phthalates. iwaponline.comresearchgate.net

Titanium Dioxide (TiO₂): Titanium dioxide is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost. iwaponline.comdntb.gov.ua When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then degrade the phthalate molecules adsorbed on the catalyst surface. iwaponline.com The photocatalytic degradation of DEHP using TiO₂ has been shown to be effective, with factors such as catalyst concentration, pH, and light intensity influencing the degradation rate. iwaponline.com

Modified Photocatalysts: To enhance the efficiency and selectivity of TiO₂, various modifications have been explored. One promising approach is the use of molecularly imprinted polymers on the surface of TiO₂ (MIP-TiO₂). e3s-conferences.orgdoaj.org This technique creates specific recognition sites for the target molecule, in this case, this compound, on the catalyst's surface. e3s-conferences.orgdoaj.orgresearchgate.net This enhanced selectivity leads to a higher photocatalytic degradation rate compared to unmodified TiO₂. e3s-conferences.orgdoaj.org For DEHP, MIP-TiO₂ has demonstrated a photocatalytic degradation efficiency of 89%, with a degradation rate 1.5 times that of plain TiO₂. e3s-conferences.orgdoaj.org Other modifications include doping TiO₂ with other elements or creating composites with other materials to improve its light absorption properties and charge separation efficiency. nih.govjcsp.org.pk

| Catalyst | Description | Advantages | Reported Efficiency (for DEHP) |

| Titanium Dioxide (TiO₂) | A widely used semiconductor photocatalyst. iwaponline.com | High efficiency, stability, low cost. iwaponline.com | Effective degradation under UV irradiation. iwaponline.com |

| Molecularly Imprinted TiO₂ (MIP-TiO₂) | TiO₂ with a surface polymer layer containing specific recognition sites for the target molecule. e3s-conferences.orgdoaj.org | Enhanced selectivity and higher degradation rate compared to unmodified TiO₂. e3s-conferences.orgdoaj.org | 89% photocatalytic degradation efficiency. e3s-conferences.orgdoaj.org |

Identification of Photocatalytic Degradation Products

Photocatalytic degradation is an advanced oxidation process that can effectively break down persistent organic pollutants like phthalate esters. This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon activation by UV light, generates highly reactive hydroxyl radicals (•OH). nih.govbcrec.id These radicals are powerful, non-selective oxidizing agents that attack the phthalate molecule. nih.gov

Based on studies of DEHP and other phthalates, the photocatalytic degradation of this compound is expected to proceed through several key steps:

Attack on Alkyl Side Chains: The initial attack by hydroxyl radicals is likely to occur on the two different alkyl side chains (the hexyl group and the 2-ethylhexyl group). nih.govfrontiersin.org This leads to the cleavage and shortening of these chains. For DEHP, it has been shown that the di(2-ethylhexyl) side chain is degraded first, resulting in the formation of phthalates with shorter side chains. nih.gov A similar process would yield a variety of intermediate phthalate esters.

Formation of Monoesters and Phthalic Acid: The breakdown of the side chains is followed by or concurrent with the hydrolysis of the ester linkages. This would result in the formation of mono-hexyl phthalate and mono-(2-ethylhexyl) phthalate (MEHP), and ultimately phthalic acid. mdpi.comntua.gr

Aromatic Ring Attack and Cleavage: Hydroxyl radicals also attack the aromatic benzene (B151609) ring, leading to the formation of hydroxylated intermediates. frontiersin.org This can be followed by the opening of the aromatic ring, producing various aliphatic compounds. nih.govfrontiersin.org

Mineralization: The ultimate degradation products are simple, non-toxic compounds like carbon dioxide (CO₂) and water (H₂O). bcrec.id

Studies on the photocatalytic degradation of DEHP and dibutyl phthalate (DBP) have identified several classes of byproducts which can be considered analogous to those expected from this compound. nih.govfrontiersin.org

Table 1: Predicted Photocatalytic Degradation Products of this compound

| Product Class | Specific Examples (Analogous) | Source (Analogous Compound) |

|---|---|---|

| Phthalates with Shorter Side Chains | Butyl (2-ethylhexyl) phthalate, 2-ethylhexyl pentyl phthalate | DEHP plos.org |

| Monoester Phthalates | Mono-(2-ethylhexyl) phthalate (MEHP), Mono-hexyl phthalate | DEHP ntua.grmdpi.com |

| Phthalic Anhydride/Acid | Phthalic anhydride, Phthalic acid | DEHP nih.govntua.gr |

| Hydroxylated Compounds | Hydroxylated phthalate esters, Butyl-o-hydroxybenzoate | DBP frontiersin.org |

| Aliphatic Compounds (from side-chains) | Alkanols, Esters | DEHP nih.gov |

| Ring-Opening Products | Butyl (2E,4E)-7-oxohepta-2,4-dienoate, p-Benzoquinone | DBP frontiersin.org |

Chemical Hydrolysis and Other Non-Biological Degradation Routes

Beyond photocatalysis, this compound is subject to other non-biological degradation processes, primarily chemical hydrolysis and, to a lesser extent, atmospheric photolysis.

Chemical Hydrolysis

Hydrolysis is a key abiotic degradation pathway for esters in aqueous environments, breaking the ester bond to form a carboxylic acid and an alcohol. researchgate.net For phthalate diesters, this occurs in two steps.

First Hydrolysis Step: The first step involves the cleavage of one ester linkage. For the unsymmetrical this compound, this would result in two possible monoester products: mono-hexyl phthalate (and 2-ethylhexanol) or mono-(2-ethylhexyl) phthalate (and hexanol).

Second Hydrolysis Step: The second step is the hydrolysis of the remaining monoester to form phthalic acid and the corresponding alcohol. researchgate.net

The rate of chemical hydrolysis for phthalates like DEHP in the environment is known to be extremely slow, with an estimated half-life that can exceed 100 years under neutral pH conditions. canada.ca The rate is influenced by pH and temperature, with hydrolysis being significantly slower in acidic conditions compared to alkaline conditions. researchgate.net The bulky and branched nature of the 2-ethylhexyl group, and to a lesser extent the hexyl group, likely contributes to this slow rate due to steric hindrance.

Table 2: Predicted Chemical Hydrolysis Products of this compound

| Reaction Step | Reactant | Products |

|---|---|---|

| First Hydrolysis (Path A) | This compound + H₂O | Mono-hexyl phthalate + 2-Ethylhexanol |

| First Hydrolysis (Path B) | This compound + H₂O | Mono-(2-ethylhexyl) phthalate + Hexanol |

| Second Hydrolysis | Mono-hexyl phthalate or Mono-(2-ethylhexyl) phthalate + H₂O | Phthalic Acid + Hexanol or 2-Ethylhexanol |

Other Non-Biological Routes

Atmospheric Photolysis: Direct degradation by sunlight in the atmosphere (photolysis), without a catalyst, is another potential pathway. However, for DEHP, this process is estimated to be slow, with a half-life of over 144 days. canada.ca A similar slow rate would be expected for this compound.

Ecological Bioaccumulation and Bioconcentration of Hexyl 2 Ethylhexyl Phthalate

Bioconcentration in Aquatic Organisms

DEHP is lipophilic, meaning it has a tendency to associate with fats and lipids, which drives its accumulation in the tissues of living organisms. greenfacts.orgmdpi.com

Uptake and Accumulation in Algae and Invertebrates

The uptake and accumulation of DEHP have been observed in various aquatic organisms, particularly at the lower end of the food chain. Algae and invertebrates can absorb DEHP directly from the water. Studies have shown that invertebrates, in particular, can accumulate significant levels of this compound. For instance, the bioconcentration factor for the amphipod Gammarus pseudolimnaeus was reported to be as high as 2,700. greenfacts.org This indicates a substantial capacity for these organisms to concentrate DEHP from their surrounding environment into their tissues.

Bioconcentration Factors (BCFs) Across Diverse Aquatic Taxa

The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from the water. For DEHP, BCFs vary considerably among different types of aquatic life, with generally higher values observed in invertebrates compared to fish. greenfacts.orgeuropa.eu This difference is largely attributed to the varying metabolic capabilities of these organisms. greenfacts.org

Table 1: Bioconcentration Factors (BCFs) for Di(2-ethylhexyl) phthalate (B1215562) (DEHP) in Various Aquatic Organisms

| Species Group | Species | BCF Value | Reference |

|---|---|---|---|

| Algae | Chlorella fusca | 5400 | Geyer et al., 1984 sfu.ca |

| Invertebrate (Amphipod) | Gammarus pseudolimnaeus | 2700 | European Chemicals Bureau, 2008 greenfacts.org |

| Invertebrate (Mussel) | Mytilus edulis | 2366-2627 | U.S. EPA, 1987 greenfacts.org |

| Invertebrate (Oyster) | Crassostrea virginica | 6.9 | Wofford et al., 1981 sfu.ca |

| Fish | Lepomis macrochirus (Bluegill) | 117-663 | U.S. EPA, 1980 europa.eu |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 8.9 | Tarr et al., 1990 sfu.ca |

| Fish | General BCF for fish | 840 | European Chemicals Bureau, 2008 greenfacts.org |

Role of Metabolism in Limiting Bioconcentration in Higher Organisms

Higher organisms, such as fish, possess more effective metabolic systems that can break down DEHP, which limits its bioconcentration. greenfacts.org Fish can metabolize DEHP into more water-soluble compounds, which are more easily excreted from the body. sfu.ca This metabolic transformation is a critical factor that prevents high levels of accumulation in fish compared to invertebrates, which often have a lower metabolic capacity for this specific compound. greenfacts.orgsfu.ca The primary metabolite of DEHP is mono(2-ethylhexyl) phthalate (MEHP). greenfacts.org

Trophic Transfer and Biomagnification Potential in Food Webs

Trophic transfer is the movement of a contaminant from one trophic level (e.g., prey) to the next (e.g., predator) in a food web. Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. researchgate.net

Assessment of Secondary Poisoning Risk

Secondary poisoning refers to the toxic effect on a predator after it consumes prey that has accumulated a contaminant. Given that DEHP bioaccumulates in aquatic organisms, especially invertebrates, there is a potential for secondary poisoning in predators that feed on them. greenfacts.org Effects have been demonstrated in fish that were exposed to DEHP through their food. greenfacts.org The European Union has established a Predicted No-Effect Concentration (PNEC) for secondary poisoning in fish at 16 mg/kg of food and for birds at 17 mg/kg of food, highlighting the recognized risk to higher trophic levels through dietary intake. europa.eu

Empirical Evidence for and Against Biomagnification in Aquatic and Terrestrial Ecosystems

Despite its potential for bioaccumulation at lower trophic levels, the scientific consensus is that DEHP does not significantly biomagnify in aquatic food webs. greenfacts.orgsfu.ca Studies have shown that higher molecular weight phthalates like DEHP tend to exhibit trophic dilution, meaning their concentrations decrease at higher trophic levels. sfu.ca This is largely due to the efficient metabolism of DEHP by higher-level organisms, which counteracts the potential for magnification. greenfacts.orgsfu.ca

A study on a freshwater food chain involving algae, crustaceans, and fish found that while DEHP was transferred through the trophic levels, it was not biomagnified in the fish. researchgate.netnih.gov The rapid metabolism in vertebrates is a key mitigating factor against biomagnification. sfu.ca

In terrestrial ecosystems, the evidence also points against the biomagnification of DEHP. Due to its strong binding to organic matter in soil, its bioavailability to plants is limited. greenfacts.org For soil invertebrates like earthworms, the BCF has been estimated to be low. greenfacts.org While some models suggest that chemicals with certain properties can biomagnify in terrestrial food chains, the characteristics of DEHP, particularly its metabolic fate in higher organisms, prevent significant biomagnification. sfu.ca A survey of DEHP in Scottish soils did not find a consistent link between its concentration and the distance from urban areas, suggesting complex distribution patterns in the terrestrial environment. publish.csiro.au

Table of Compound Names

| Common Name/Acronym | IUPAC Name |

| DEHP | Bis(2-ethylhexyl) benzene-1,2-dicarboxylate |

| MEHP | 2-(ethoxycarbonyl)benzoic acid |

| PVC | Poly(chloroethene) |

Ecotoxicological Effects and Endocrine Disruption in Non Human Biota by Hexyl 2 Ethylhexyl Phthalate

Acute and Chronic Ecotoxicity in Aquatic Species

The toxicity of DEHP to aquatic life varies depending on the species and the duration of exposure. While acute toxicity is often observed at concentrations higher than the compound's water solubility, chronic exposure to lower, environmentally relevant concentrations can lead to significant sublethal effects. industrialchemicals.gov.au

Aquatic invertebrates are crucial components of freshwater ecosystems, and their sensitivity to contaminants can serve as an important indicator of environmental health. Studies on cladocerans like Daphnia magna have been conducted to determine the toxicity of DEHP. For instance, one study established a 48-hour EC50 (the concentration causing an effect in 50% of the population) of 86,000 µg/L for Daphnia magna. waterquality.gov.au Another study reported a 96-hour LC50 (the concentration causing death in 50% of the population) greater than 4,690 µg/L for the same species. epa.gov

Chronic exposure to DEHP can also impact the reproduction of these invertebrates. A 21-day study on Daphnia magna determined a No-Observed-Effect Concentration (NOEC) for reproduction at 25,000 µg/L. waterquality.gov.au In another crustacean, Moina macrocopa, exposure to DEHP concentrations up to 1000 µg/L did not show significant effects on growth and reproduction, suggesting that the adverse effects of continuous exposure may not be immediately apparent, possibly due to metabolic processes that produce less toxic metabolites. nih.gov However, other research indicates that DEHP can pose a high risk to crustaceans at certain environmental concentrations. nih.gov

Table 1: Acute and Chronic Toxicity of DEHP in Aquatic Invertebrates

| Species | Endpoint | Duration | Concentration (µg/L) | Reference |

|---|---|---|---|---|

| Daphnia magna | 48-hour EC50 | 48 hours | 86,000 | waterquality.gov.au |

| Daphnia magna | 96-hour LC50 | 96 hours | >4,690 | epa.gov |

| Daphnia magna | 21-day NOEC (reproduction) | 21 days | 25,000 | waterquality.gov.au |

| Moina macrocopa | Chronic Exposure | - | Up to 1,000 | nih.gov |

The effects of DEHP on fish species have been extensively studied, revealing a range of lethal and sublethal impacts. Acute toxicity tests on fathead minnows (Pimephales promelas) have shown a 96-hour LC50 greater than 10,000 µg/L. epa.gov For rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 was determined to be 44,159 µg/L. epa.gov It's important to note that many of these acute toxicity values exceed the water solubility of DEHP. industrialchemicals.gov.au

Sublethal effects from chronic exposure are of greater concern. In fathead minnows, a 56-day exposure to 62 µg/L of DEHP resulted in no effect on survival or growth. epa.gov However, exposure of rainbow trout fry to 14 µg/L from 12 days before hatching led to a significant increase in mortality. who.int Furthermore, DEHP concentrations between 3.7 and 11 µg/L were found to reduce vertebral collagen in fish. who.int In zebrafish (Danio rerio) embryos, exposure to DEHP has been linked to increased mortality rates, with a reported 72-hour LC50 of 2.5 µg/L in one study. mdpi.com Another study, however, reported a much higher LC50 of 54.02 mg/L for zebrafish embryos exposed from 72 to 168 hours post-fertilization. mdpi.comnih.gov Sublethal effects in zebrafish embryos also include developmental and morphological defects such as yolk sac edema, reduced body length, and cardiovascular and skeletal toxicity. mdpi.comnih.gov

Table 2: Lethal and Sub-lethal Effects of DEHP on Fish

| Species | Endpoint | Duration | Concentration | Effect | Reference |

|---|---|---|---|---|---|

| Pimephales promelas | 96-hour LC50 | 96 hours | >10,000 µg/L | - | epa.gov |

| Oncorhynchus mykiss | 96-hour LC50 | 96 hours | 44,159 µg/L | - | epa.gov |

| Pimephales promelas | Chronic | 56 days | 62 µg/L | No effect on survival or growth | epa.gov |

| Oncorhynchus mykiss | Early Life Stage | From 12 days pre-hatch | 14 µg/L | Increased fry mortality | who.int |

| Fish | Chronic | - | 3.7 - 11 µg/L | Reduced vertebral collagen | who.int |

| Danio rerio | 72-hour LC50 | 72 hours | 2.5 µg/L | - | mdpi.com |

| Danio rerio | Developmental | - | 2.5 µg/L | Yolk sac edema | mdpi.com |

Algae form the base of many aquatic food webs, and any negative impact on their populations can have cascading effects throughout the ecosystem. Research has shown that DEHP can be toxic to algae, though the effects can vary. One study noted a reduction in chlorophyll (B73375) fluorescence in a green alga after a two-hour exposure to 410 µg/L of DEHP. epa.gov Other studies have indicated that DEHP can pose a high risk to algae. nih.gov The acute toxicity of DEHP to algae is generally considered low. who.int Some species of macroalgae have even been found to biosynthesize DEHP. researchgate.net

Mechanisms of Endocrine System Disruption in Aquatic Fauna

DEHP is a well-known endocrine-disrupting chemical (EDC), meaning it can interfere with the hormone systems of organisms. mdpi.comnih.gov In aquatic fauna, this disruption can manifest in various ways, including impacts on reproduction and development. iss.it

The hypothalamic-pituitary-thyroid (HPT) axis is a critical neuroendocrine system that regulates development, metabolism, and growth in vertebrates, including fish. Several studies have demonstrated that DEHP and its primary metabolite, mono-(2-ethylhexyl) phthalate (B1215562) (MEHP), can disrupt the HPT axis in fish. nih.govnih.gov Exposure to DEHP can lead to alterations in the expression of genes involved in the HPT axis, indicating a disruption of thyroid hormone homeostasis. nih.govscispace.com

Exposure to DEHP and MEHP has been shown to alter the whole-body levels of thyroid hormones, specifically thyroxine (T4) and triiodothyronine (T3), in zebrafish larvae. plos.orgnih.gov In one study, zebrafish embryos exposed to various concentrations of MEHP (1.6, 8, 40, and 200 μg/L) from 2 to 168 hours post-fertilization exhibited a significant decrease in whole-body T4 levels and an increase in whole-body T3 levels. plos.orgnih.gov This shift in the T4/T3 ratio is a clear indication of thyroid endocrine disruption. plos.org The study suggested that the upregulation of genes related to thyroid hormone metabolism might be responsible for the decreased T4 content. plos.orgnih.gov Conversely, another study on zebrafish larvae exposed to DEHP (40, 100, 200, and 400 μg/L) found that the levels of whole-body T4 and T3 were significantly up-regulated at the two higher concentrations. nih.gov These findings collectively demonstrate that both DEHP and its metabolite MEHP have the potential to disrupt the thyroid endocrine system in fish by altering thyroid hormone levels. nih.govscispace.complos.org

Table 3: Effects of MEHP on Whole-Body Thyroid Hormone Levels in Zebrafish Larvae

| Exposure Concentration (µg/L) | Change in T4 Levels | Change in T3 Levels | Reference |

|---|---|---|---|

| 1.6 | Decreased | Increased | plos.orgnih.gov |

| 8 | Decreased | Increased | plos.orgnih.gov |

| 40 | Significantly Decreased | Significantly Increased | plos.orgnih.gov |

| 200 | Significantly Decreased | Significantly Increased | plos.orgnih.gov |

Alterations in the Hypothalamic-Pituitary-Thyroid (HPT) Axis in Fish (e.g., Danio rerio)

Modulation of Gene Expression Related to Thyroid Development and Hormone Synthesis/Metabolism (e.g., Dio1, Dio2, UGT1ab, Nkx2.1, Pax8, TSHβ, NIS, TG, TTR)

Exposure to Di(2-ethylhexyl) phthalate (DEHP) and its primary active metabolite, mono-(2-ethylhexyl) phthalate (MEHP), has been shown to disrupt the thyroid endocrine system in non-human biota by altering the expression of key genes involved in thyroid function. In zebrafish (Danio rerio) larvae, acute exposure to MEHP significantly changes the transcription of genes integral to the hypothalamic-pituitary-thyroid (HPT) axis. plos.org This exposure leads to an upregulation of genes related to thyroid hormone metabolism, such as deiodinase 2 (Dio2) and UGT1ab, which is thought to be responsible for decreased thyroxine (T4) levels. plos.org Concurrently, an elevation in the gene transcription of deiodinase 1 (Dio1) is observed, which may serve to break down increased levels of triiodothyronine (T3). plos.org

Furthermore, MEHP exposure significantly induces the transcription of genes crucial for thyroid gland development, including Nkx2.1 and Pax8. plos.org Genes involved in thyroid hormone synthesis, such as the beta subunit of thyroid-stimulating hormone (TSHβ), sodium-iodide symporter (NIS), and thyroglobulin (TG), are also transcriptionally induced. plos.orgnih.gov In contrast, the gene encoding the thyroid hormone transport protein transthyretin (TTR) is significantly downregulated following MEHP exposure. plos.orgnih.gov Studies on Japanese medaka (Oryzias latipes) corroborate these findings, showing that DEHP exposure significantly increases the expression of tshβ, dio1, and dio2. researchgate.net

Table 1: Effects of DEHP/MEHP on Thyroid-Related Gene Expression in Fish This table summarizes the observed changes in the expression of key genes involved in the thyroid system following exposure to DEHP or its metabolite MEHP.

| Gene | Function | Observed Effect | Model Organism | Reference |

|---|---|---|---|---|

| Dio1 | Converts T4 to T3; degrades T3 | Upregulated | Zebrafish, Japanese medaka | plos.orgresearchgate.net |

| Dio2 | Converts T4 to T3 | Upregulated | Zebrafish, Japanese medaka | plos.orgresearchgate.net |

| UGT1ab | Thyroid hormone metabolism | Upregulated | Zebrafish | plos.orgnih.gov |

| Nkx2.1 | Thyroid development | Upregulated | Zebrafish | plos.orgnih.gov |

| Pax8 | Thyroid development | Upregulated | Zebrafish | plos.org |

| TSHβ | Thyroid hormone synthesis stimulation | Upregulated | Zebrafish, Japanese medaka | plos.orgnih.govresearchgate.net |

| NIS | Iodide uptake for hormone synthesis | Upregulated | Zebrafish | plos.org |

| TG | Thyroid hormone synthesis | Upregulated | Zebrafish | plos.orgnih.gov |

| TTR | Thyroid hormone transport | Downregulated | Zebrafish | plos.orgnih.gov |

Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis in Fish (e.g., Gobiocypris rarus)

DEHP is recognized as an endocrine disruptor that affects the hypothalamic-pituitary-gonadal (HPG) axis in fish. researchgate.netpublish.csiro.au In adult female rats, DEHP exposure has been shown to disrupt the balance of the hypothalamus-pituitary-ovarian axis. nih.gov This exposure resulted in elevated levels of gonadotropin-releasing hormone (GnRH) in the hypothalamus and increased expression of the GnRH receptor in the pituitary. nih.gov

Impacts on Plasma Sex Hormone Concentrations (Testosterone, Estradiol)

The disruption of the HPG axis by DEHP and its metabolite MEHP manifests in altered plasma sex hormone concentrations in fish. In zebrafish, chronic exposure to MEHP led to significant increases in plasma testosterone (B1683101) and 17β-estradiol (E2) in females. nih.gov In male zebrafish, the same study observed a significant increase in plasma E2 alongside a decrease in plasma 11-keto testosterone. nih.gov Conversely, in male fathead minnows (Pimephales promelas), exposure to DEHP resulted in a significant reduction in plasma E2 concentrations. nih.gov While DEHP alone did not significantly alter testosterone in this species, a mixture containing DEHP and the herbicide linuron (B1675549) caused a notable decrease in plasma testosterone. nih.gov

Gene Expression Profiles of Steroidogenesis Enzymes (e.g., Cyp17, Cyp19a)

Alterations in hormone levels are often linked to changes in the expression of genes encoding steroidogenic enzymes. MEHP exposure in female zebrafish was found to upregulate the transcription of the CYP19a (aromatase) and 17β-HSD genes in the ovary, which likely contributed to the observed increases in plasma testosterone and E2. nih.gov In male zebrafish, MEHP exposure was accompanied by an upregulation of CYP19a and an inhibition of CYP11b transcription in the testis. nih.gov In cultured fetal rat testes, MEHP directly inhibits the 17,20 lyase activity of the P450c17 enzyme, which converts 17α-hydroxyprogesterone to androstenedione, and downregulates the expression of the corresponding Cyp17a1 gene. nih.gov This demonstrates a specific molecular target through which MEHP disrupts testosterone synthesis. nih.gov Phthalate exposure, in general, is associated with decreased expression of steroidogenic enzymes like Cyp17 and Cyp19. frontiersin.orgresearchgate.net

Reproductive and Developmental Impairments in Aquatic Invertebrates, Fish, and Amphibians

DEHP exposure is linked to significant reproductive and developmental impairments across a range of aquatic organisms. royalsocietypublishing.org Aquatic invertebrates, molluscs, and amphibians appear to be particularly sensitive to its effects. royalsocietypublishing.orgresearchgate.net

In the aquatic invertebrate cladoceran Moina macrocopa, exposure to DEHP has been shown to affect growth and reproduction. nih.gov For fish, chronic exposure to MEHP resulted in decreased egg production and sperm quality in zebrafish. nih.gov Furthermore, the offspring (F1 generation) of these exposed fish exhibited lower hatching rates and higher malformation rates. nih.gov In Atlantic salmon (Salmo salar), early-life dietary exposure to high concentrations of DEHP was found to cause a small but significant incidence of intersex (ovo-testis), indicating interference with gonad differentiation. researchgate.net

Genotoxicity and Immunomodulatory Effects in Model Organisms

DEHP and its metabolites have demonstrated immunomodulatory effects. In mice, DEHP has been reported to increase the expression of IgG1 anti-OVA antibody, although it did not affect IgE antibody levels. europa.eu Its primary metabolite, MEHP, showed similar effects at considerably lower doses. europa.eu In zebrafish, DEHP exposure was found to upregulate gene networks in the intestine associated with helper T cell pathways, suggesting an impact on the adaptive immune system. acs.org

Induction of Genetic Aberrations and DNA Damage

The genotoxicity of DEHP and its metabolite MEHP has been established in multiple studies. belmagumusel.com A key mechanism underlying this genotoxicity is the generation of reactive oxygen species (ROS), which can lead to DNA damage. belmagumusel.com The Comet assay is a widely used method to detect this DNA damage. belmagumusel.com

Studies have shown that both DEHP and MEHP induce DNA damage in human leukocytes and mucosal cells. belmagumusel.com In vitro experiments have demonstrated that DEHP can cause single chromatid aberrations and chromosomal breaks in human lymphocytes. belmagumusel.compjoes.com Furthermore, DEHP has been observed to induce polyploidy (the state of having more than two full sets of chromosomes) and aneuploidy (the presence of an abnormal number of chromosomes) in human fetal lung cells. pjoes.com

In vivo studies support these findings. In a transgenic mouse model, exposure to DEHP resulted in an approximate 3-fold increase in the frequency of genomic DNA mutations in the testes. plos.org Other research has confirmed the potential of DEHP and MEHP to cause DNA damage in mouse Leydig cells and placental cells. nih.govresearchgate.net

Table 2: Summary of Genotoxic Effects of DEHP and MEHP This table outlines the types of genetic damage observed in various model systems following exposure to DEHP or its primary metabolite MEHP.

| Effect | Compound | Model System | Reference |

|---|---|---|---|

| DNA Damage (Comet Assay) | DEHP, MEHP | Human Leukocytes, Human Mucosal Cells, Mouse Leydig Cells, Placental Cells | belmagumusel.comnih.govresearchgate.net |

| Chromosomal Breaks | DEHP, MEHP | Human Lymphocytes | pjoes.com |

| Single Chromatid Aberrations | DEHP | Human Lymphocytes | belmagumusel.com |

| Polyploidy and Aneuploidy | DEHP | Human Fetal Lung Cells | pjoes.com |

| Increased Genomic DNA Mutation Frequency | DEHP | Mouse Testes (in vivo) | plos.org |

Effects on Immune System Function in Non-Human Species

The chemical compound Hexyl 2-ethylhexyl phthalate is part of the broader group of chemicals known as phthalates, which are widely used as plasticizers. While extensive research exists on the immunological effects of common phthalates like Di(2-ethylhexyl) phthalate (DEHP) in non-human species, specific data on this compound are notably scarce in publicly available scientific literature. Consequently, a direct assessment of its specific immunotoxicological profile is challenging.

Research on related phthalates in various non-human species has demonstrated a range of immunomodulatory effects. These effects are often dependent on the specific compound, the species studied, and the exposure levels. For instance, studies on the closely related compound, Di-n-octyl phthalate (DnOP), have suggested possible impacts on immune function. cpsc.gov General effects observed with other phthalates include alterations in immune cell populations, suppression or enhancement of immune responses, and changes in the expression of genes related to immunity. nih.gov

In aquatic organisms, which are particularly vulnerable to waterborne pollutants, exposure to various phthalates has been linked to significant immune system alterations. For example, studies on fish have shown that certain phthalates can dysregulate normal B-lymphoid development and antibody responses, which could increase susceptibility to infections. nih.gov Observed effects in fish include changes in the expression of B cell-specific genes and a reduction in the abundance and proliferation of key immune cells like B lymphocytes. nih.govresearchgate.net

Given the shared structural motifs and chemical properties among phthalates, it is plausible that this compound could exert similar immunomodulatory pressures on non-human species. Potential mechanisms could involve interference with key signaling pathways, such as the MAP-kinase pathway, which is crucial for cell growth, differentiation, and apoptosis, and plays a role in immune surveillance. royalsocietypublishing.org However, without direct experimental evidence, these remain postulations based on the broader understanding of the phthalate chemical group. The lack of specific studies on this compound highlights a significant data gap in understanding its full ecotoxicological profile. turi.org

Data on the Immunotoxicological Effects of Phthalates in Non-Human Species

The following table summarizes findings on the effects of various phthalates on the immune systems of non-human species. It is important to note the absence of specific data for this compound. The data for related compounds are provided for context on the potential effects of this class of chemicals.

| Phthalate Compound | Species | Immune Parameter Affected | Observed Effect |

| This compound | All | All | Data not available in reviewed literature |

| Di(2-ethylhexyl) phthalate (DEHP) | Rainbow Trout (Oncorhynchus mykiss) | B lymphocytes, Immunoglobulin (IgM) transcripts | Reduced abundance and proliferation of IgM+ B lymphocytes; Reduced expression of secreted IgM heavy-chain mu transcripts. nih.govresearchgate.net |

| Di(2-ethylhexyl) phthalate (DEHP) | Juvenile Wild Salmon (Salvelinus malma) | Immunoglobulin (IgM) and Blimp1 transcripts | Higher tissue levels of DEHP correlated with significantly fewer secreted and membrane-bound IgM and Blimp1 transcripts in hematopoietic tissue. nih.gov |

| Di-n-butyl phthalate (DBP) | Juvenile Wild Salmon (Salvelinus malma) | Immunoglobulin (IgM) and Blimp1 transcripts | Higher tissue levels of DBP correlated with significantly fewer secreted and membrane-bound IgM and Blimp1 transcripts in hematopoietic tissue. nih.gov |

| Dimethyl phthalate (DMP) | Juvenile Wild Salmon (Salvelinus malma) | Immunoglobulin (IgM) and Blimp1 transcripts | Higher tissue levels of DMP correlated with significantly fewer secreted and membrane-bound IgM and Blimp1 transcripts in hematopoietic tissue. nih.gov |

| Di-n-octyl phthalate (DnOP) | Rat | General Immune Response | Modification of the immune response was noted. tandfonline.com |

| Di-n-octyl phthalate (DnOP) | Mice | Host Resistance | Altered host resistance to viral and protozoal models was observed. canada.ca |

Advanced Analytical Methodologies for Hexyl 2 Ethylhexyl Phthalate in Environmental Matrices

Sample Preparation and Extraction Techniques

The accurate quantification of Hexyl 2-ethylhexyl phthalate (B1215562) in environmental matrices is critically dependent on meticulous sample preparation and extraction. Given that phthalates are often present at low concentrations (µg/L or less), these initial steps are essential to isolate and concentrate the analyte, maximize recovery, and minimize the influence of interfering substances from complex matrices like water, soil, sediment, and biota mdpi.com.

Optimization of Extraction from Water, Sediment, Soil, and Biota

The choice of extraction technique is tailored to the specific environmental matrix being analyzed. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and various solid-liquid extraction techniques for solid samples.

For water samples , SPE is a desirable method as it reduces the need for large volumes of solvents, thereby minimizing potential contamination cdc.gov. One optimized SPE procedure involves using a Chromabond® HLB sorbent. The process includes conditioning the sorbent with acetonitrile and water, extracting the water sample at a pH of 6.0, drying the sorbent under a vacuum, and finally eluting the analytes with ethyl acetate. This method has demonstrated recoveries for similar phthalates ranging from 75% to 112% mdpi.com. For aqueous samples, extraction should generally occur at a pH between 5 and 7 using a solvent like methylene chloride, as phthalate esters can hydrolyze at lower or higher pH levels epa.gov.

For solid matrices like soil and sediment , pressurized liquid extraction (PLE) or ultrasonic extraction are commonly employed. EPA Method 8061A suggests extracting solid samples with a mixture of methylene chloride/acetone (1:1) or hexane/acetone (1:1) epa.gov. PLE using a hexane/acetone (1:1, v/v) mixture has been successfully applied for the extraction of di(2-ethylhexyl) phthalate (DEHP), a structurally similar compound, from soil, achieving recoveries between 86.0% and 99.8% nih.gov.

For biota , which includes fatty tissues, the extraction process is more complex due to the high lipid content. A method developed for fish lipids involves extraction followed by cleanup steps to remove the fat, achieving 79-86% recovery for DEHP cdc.gov.

The following table summarizes various extraction methods and their performance for phthalates in different environmental matrices.

| Matrix | Extraction Method | Solvents/Sorbents | Typical Recovery (%) | Reference |

| Water | Solid-Phase Extraction (SPE) | Chromabond® HLB; Ethyl acetate (eluent) | 75 - 112 | mdpi.com |

| Water | Liquid-Liquid Extraction (LLE) | Methylene chloride | Not Specified | epa.gov |

| Soil/Sediment | Pressurized Liquid Extraction (PLE) | Hexane/Acetone (1:1) | 86.0 - 99.8 | nih.gov |

| Soil/Sediment | Ultrasonic Extraction | Methylene chloride/Acetone (1:1) | 76 - 100 | redalyc.org |

| Biota (Fish Lipids) | Solvent Extraction | Not Specified | 79 - 86 | cdc.gov |

Strategies for Sample Clean-up and Concentration

Following extraction, a clean-up step is often necessary to remove co-extracted matrix interferences that could affect chromatographic analysis. For instance, organochlorine pesticides and polychlorinated biphenyls (PCBs) can interfere with the analysis of phthalates by GC/ECD cdc.gov.

Common clean-up techniques include:

Adsorption Chromatography: This involves passing the extract through a column containing a sorbent like Florisil® or alumina. EPA Method 606 provides Florisil and alumina column cleanup procedures to aid in eliminating interferences epa.gov. Petroleum ether is often used for the initial extraction, followed by Florisil® chromatography cdc.gov.

Gel Permeation Chromatography (GPC): This technique is particularly effective for removing high-molecular-weight interferences such as lipids and waxes from biota or sludge samples epa.gov.

After cleanup, the extract is concentrated to a smaller volume to increase the analyte concentration to a level suitable for instrumental detection. This is typically achieved by gentle evaporation of the solvent using a stream of nitrogen jku.at. The final extract is then exchanged into a solvent compatible with the chromatographic system, such as hexane epa.gov.

Minimizing Laboratory Contamination During Analysis

Phthalates are ubiquitous in the laboratory environment, originating from various plastic materials, solvents, and even dust. This pervasiveness presents a significant challenge for trace analysis, as it can lead to contaminated blanks and artificially high sample readings mdpi.comresearchgate.net. Rigorous control measures are essential to prevent sample contamination.

Key strategies to minimize contamination include:

Glassware and Hardware: All glassware must be scrupulously cleaned. A recommended procedure involves rinsing with the last used solvent, washing with detergent and hot water, rinsing with tap and distilled water, and then baking in a muffle furnace at 400°C for 15-30 minutes epa.gov. After cooling, glassware should be sealed with aluminum foil and stored in a clean environment epa.gov. The use of plastic labware, such as containers, pipette tips, and syringes, should be strictly avoided as they can leach phthalates researchgate.net.

Reagents and Solvents: High-purity reagents and solvents are crucial. Solvents may require purification by distillation in all-glass systems to remove trace phthalate contaminants epa.gov.

Laboratory Environment: Sources of phthalates in the lab environment, such as soft PVC flooring, vinyl gloves, and recycled paper products, should be identified and avoided researchgate.net. Samples should be wrapped in alumina foil for storage to prevent contamination from cardboard or paper researchgate.net.

Procedural Blanks: Running laboratory reagent blanks with each batch of samples is a critical quality control step. This helps to demonstrate that the analytical system, glassware, and reagents are free from significant interference and to safeguard against laboratory contamination epa.gov.

Chromatographic and Spectrometric Quantification

Gas chromatography (GC) is the most effective and widely used technique for separating and quantifying phthalate esters, including Hexyl 2-ethylhexyl phthalate restek.com. It is typically paired with a sensitive detector, such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).

Gas Chromatography with Electron Capture Detection (GC/ECD)

The Electron Capture Detector (ECD) is a highly sensitive detector used in gas chromatography, particularly for detecting electronegative compounds like those containing halogens measurlabs.comscioninstruments.com. While phthalates themselves are not strongly electronegative, the ECD can still be used for their detection, though it is less specific than mass spectrometry cdc.gov.

The principle of GC-ECD involves a radioactive source (typically Nickel-63) that emits beta particles, creating a steady current in the detector scioninstruments.com. When electronegative analyte molecules pass through the detector, they capture some of these electrons, causing a drop in the current that is measured as a signal measurlabs.comscioninstruments.com.

A significant challenge with GC-ECD is its susceptibility to interference from other co-eluting electronegative compounds. Organochlorine pesticides and PCBs, in particular, can interfere with phthalate analysis, necessitating thorough sample cleanup to remove them prior to injection cdc.gov. Despite this, GC/ECD is a viable technique, and EPA Method 8061A describes conditions for dual-column, dual-ECD analysis to support compound identification epa.gov.

| Parameter | Typical Condition |

| Columns | Dual megabore fused-silica open tubular columns |

| Injector Temperature | 250°C |

| Detector Temperature | 320°C |

| Carrier Gas | Helium (He) |

| Makeup Gas | Nitrogen (N₂) |

| Temperature Program | e.g., 150°C to 220°C at 5°C/min, then to 275°C at 3°C/min |

Data compiled from EPA Method 8061A epa.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the determination of phthalates due to its high selectivity and sensitivity, which allows for both quantification and confident identification of the target compounds cdc.govrestek.com. The mass spectrometer provides structural information, making it a powerful tool for distinguishing between different phthalates and confirming their presence, even at trace levels restek.com.

In GC-MS analysis, after the compounds are separated on the GC column, they enter the mass spectrometer's ion source. Typically, Electron Ionization (EI) is used, where high-energy electrons bombard the molecules, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, is unique to a specific compound and acts as a chemical fingerprint.

For many phthalate esters, a common and abundant fragment ion is observed at a mass-to-charge ratio (m/z) of 149, which corresponds to the protonated phthalic anhydride structure restek.com. While this ion is characteristic, the structural similarity among phthalates can lead to co-elution and make identification based on this single ion challenging restek.com. Therefore, a well-optimized chromatographic separation is crucial restek.com.

For trace analysis, Selected Ion Monitoring (SIM) mode is often employed. Instead of scanning the entire mass range, the mass spectrometer is set to monitor only a few specific, characteristic ions for the target analyte. This significantly increases the signal-to-noise ratio, providing lower detection limits and enhanced sensitivity compared to full-scan mode oregonstate.edu. For more complex matrices or to achieve even higher selectivity, Gas Chromatography with Triple Quadrupole Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be used nih.gov.

| Parameter | Typical Condition |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

| Characteristic Ions | m/z 149 (common for many phthalates), plus other specific qualifier ions |

| GC Column | e.g., DB-5MS or equivalent |

| Temperature Program | Optimized for separation of target phthalates |

Data compiled from multiple sources redalyc.orgrestek.comoregonstate.edu.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are powerful techniques for the selective determination of this compound, commonly known as Di(2-ethylhexyl) phthalate (DEHP), in various environmental samples.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a frequently utilized method for the simultaneous determination of DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP). oup.comilacadofsci.com Methodological variables often include adjusting the pH of the mobile phase and the inclusion of different solvents. ilacadofsci.com Gradient elution, where the composition of the mobile phase is changed over time, is effective for reducing the retention time difference between DEHP and MEHP, allowing for their quantification in less than ten minutes. ilacadofsci.com

A common setup involves a C18 column with a gradient elution of acetonitrile and water. oup.comilacadofsci.com For instance, a gradient of 60% to 100% acetonitrile can be used. oup.com UV detection is typically set at wavelengths like 210 nm or 235 nm for optimal sensitivity. ilacadofsci.com This method has been validated for specificity, linearity, limit of quantification, accuracy, and precision in matrices such as alcoholic beverages and biological tissues. oup.commdpi.com The validation of these methods demonstrates good precision, with Relative Standard Deviations (%RSD) often below 5.00%, and high recovery rates, frequently exceeding 95% from spiked samples. oup.com

Interactive Data Table: HPLC Method Parameters for DEHP Analysis

| Parameter | Value/Condition | Source(s) |

| Column | Reversed-phase C18 | oup.comilacadofsci.comresearchgate.net |

| Mobile Phase | Acetonitrile and Water (Gradient) | oup.comilacadofsci.com |

| Gradient Example | 5% to 100% ACN | ilacadofsci.com |

| Flow Rate | 1.0 - 2.0 mL/min | oup.com |

| Detector | UV Detector | ilacadofsci.commdpi.com |

| Detection Wavelength | 210 nm or 235 nm | ilacadofsci.com |

| Retention Time (MEHP) | ~6.8 minutes | ilacadofsci.com |

| Retention Time (DEHP) | ~9.2 minutes | ilacadofsci.com |

| Limit of Detection (LOD) | 3 ppm (DEHP), 2 ppm (MEHP) | ilacadofsci.com |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For enhanced sensitivity and selectivity, UPLC-MS/MS has become the method of choice. nih.gov This technique offers advantages over HPLC-UV, which can have limitations in sensitivity, and Gas Chromatography-Mass Spectrometry (GC-MS), which can be affected by lipid materials in samples. nih.gov UPLC technology utilizes columns with smaller particle sizes (e.g., 1.7 µm), which generates narrower chromatographic peaks, leading to increased efficiency, resolution, and speed of analysis. ual.es

A typical UPLC-MS/MS method for DEHP involves a C18 column and a mobile phase consisting of an ammonium acetate solution mixed with methanol. nih.govnih.gov The analysis is performed in positive ion mode using multiple reaction monitoring (MRM), which provides high selectivity. nih.gov Specific ion transitions are monitored for DEHP (e.g., m/z 391.4 → 149.0) and an internal standard like Butyl Benzyl Phthalate (BBP) (e.g., m/z 313.3 → 149.0). nih.govnih.gov This approach has been successfully applied to quantify DEHP in complex matrices like rat plasma and feces, as well as in environmental water and soil samples. nih.govnih.gov The limits of detection (LODs) achieved with these methods are significantly lower than with HPLC-UV, reaching levels as low as 0.02 mg/kg in soil and 0.03 µg/L in water. nih.gov

Interactive Data Table: UPLC-MS/MS Method Parameters for DEHP Analysis

| Parameter | Value/Condition | Source(s) |

| Column | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm) | nih.gov |

| Mobile Phase | 5 mM ammonium acetate-methanol (11:89, v/v) | nih.govnih.gov |

| Flow Rate | 0.25 mL/min | nih.govnih.gov |

| Ionization Mode | Positive Ion Mode (MRM) | nih.gov |

| Ion Transition (DEHP) | m/z 391.4 → 149.0 | nih.govnih.gov |

| Ion Transition (BBP - IS) | m/z 313.3 → 149.0 | nih.govnih.gov |

| LOD (Soil) | 0.02 mg/kg | nih.gov |

| LOD (Water) | 0.03 µg/L | nih.gov |

Development of Novel Detection and Speciation Techniques for this compound and its Metabolites

Research continues to advance the detection and speciation of DEHP and its various metabolites, driven by the need for faster, more comprehensive, and field-deployable analytical tools.

Novel Detection Techniques

One innovative approach is the use of Laser Raman Spectroscopy for the rapid qualitative and quantitative detection of DEHP in materials like plastic packaging. google.com This method is advantageous due to its high speed, minimal use of analytical solvents, and simple operation. google.com The technique involves scanning a sample with a laser (e.g., at a power of 20 to 300 mW) and analyzing the resulting Raman spectrum to identify the characteristic peaks of DEHP. google.com

Speciation of Metabolites

The speciation of DEHP metabolites is critical, as the toxicity of the parent compound is often attributed to its metabolic products. ilacadofsci.com Beyond the primary metabolite MEHP, DEHP undergoes further oxidation in the body to form secondary metabolites. A reliable analytical method was developed for the determination of five key metabolites in human hair using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These metabolites include:

mono-(2-ethylhexyl)phthalate (MEHP)

mono-(2-ethyl-5-hydroxyhexyl)phthalate (MEHHP)

mono-(2-ethyl-5-oxy-hexyl)phthalate (MEOHP)

mono-(2-ethyl-5-carboxypentyl)phthalate (5cx-MEPP)

mono-[2-(carboxymethyl)hexyl]phthalate (2cx-MMHP) nih.gov

Furthermore, non-targeted analysis using high-resolution mass spectrometry, such as Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS), is a powerful tool for discovering previously unknown metabolites. nih.gov A novel approach has been developed that uses specific diagnostic fragment ions to identify precursor ions associated with phthalate metabolites. This method leverages the distinct fragmentation pathways of different types of metabolites (oxidative vs. non-oxidative). For example, all phthalate metabolites produce a characteristic ion at m/z 121.0295, while most can also produce an ion at m/z 147.0088. However, certain carboxylate metabolites only produce an ion at m/z 165.0193. nih.gov By understanding these pathways, researchers can more effectively screen for and identify new metabolites in biological samples like urine, improving exposure assessment. nih.gov

Environmental Risk Assessment and Modeling for Hexyl 2 Ethylhexyl Phthalate

Exposure Assessment Methodologies in Environmental Compartments

Exposure assessment for substances like Hexyl 2-ethylhexyl phthalate (B1215562) aims to estimate the concentration of the chemical that ecological receptors are likely to encounter in their environment. Due to their use patterns and physicochemical properties, phthalates can be released into and distributed across multiple environmental media, including air, water, soil, and sediment. nih.gov Methodologies for assessing exposure are consequently complex, often employing models that integrate the chemical's properties with environmental parameters.

For phthalates, which are often found in complex mixtures and various environmental matrices, exposure assessment is an iterative process. It typically begins with conservative, lower-tier models and progresses to more refined, higher-tier assessments if an initial screening indicates a potential risk. researchgate.net

Physiologically-Based Pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in organisms. cpsc.gov These models are compartmental, representing the body as a series of interconnected tissues and organs, and they utilize physiological, physicochemical, and biochemical data to predict the internal dose of a substance in specific target tissues over time. cpsc.govdiva-portal.org

While PBPK models have been developed and applied to assess the internal exposure and risks of high-profile phthalates like di(2-ethylhexyl) phthalate (DEHP), specific PBPK models for Hexyl 2-ethylhexyl phthalate are not prominently featured in available scientific literature. cpsc.gov However, the principles of PBPK modeling for phthalates are well-established. They are particularly useful for translating external exposure data, which can be highly variable, into internal dose metrics that are more directly related to toxicological effects. researchgate.net For a substance like HEHP, a PBPK model would require data on its partitioning coefficients between blood and various tissues, as well as its metabolic rates. The development of such models is considered a higher-tier approach in risk assessment, providing a more mechanistic understanding of the substance's behavior within an organism. altex.org

Scenario-based probabilistic exposure modeling is a powerful tool in environmental risk assessment that accounts for variability and uncertainty in exposure parameters. altex.org Unlike deterministic approaches that use single-point estimates (e.g., worst-case or average values), probabilistic methods like Monte Carlo simulation use distributions of values for each input parameter. altex.orgfrontiersin.org This generates a distribution of possible exposure outcomes, providing a more comprehensive picture of potential risks across a population or ecosystem. altex.orgmdpi.com

For a phthalate like HEHP, a probabilistic model would consider variability in:

Sources and Release Rates: Emissions from industrial facilities or leaching from consumer products.

Environmental Fate and Transport: Partitioning between air, water, soil, and sediment based on physicochemical properties.

Receptor Characteristics: Differences in organism size, diet, and habitat that influence uptake.

By integrating these variables, probabilistic models can estimate the likelihood of exceeding a certain concentration in a specific environmental compartment, forming a crucial input for probabilistic risk assessments. frontiersin.orgmdpi.com This approach is favored in modern risk assessment as it provides a quantitative characterization of uncertainty and variability, leading to more informed risk management decisions. altex.org

Derivation of Predicted No-Effect Concentrations (PNECs) for Ecological Receptors

The Predicted No-Effect Concentration (PNEC) represents the concentration of a chemical in an environmental compartment below which adverse effects on the ecosystem are not expected to occur. It is a critical benchmark in risk assessment, derived from ecotoxicity data for various organisms. covenantuniversity.edu.ng The risk is characterized by comparing the Predicted Environmental Concentration (PEC) with the PNEC in a risk quotient (RQ = PEC/PNEC). covenantuniversity.edu.ng

Deriving a PNEC typically involves taking the lowest available chronic toxicity value, such as a No-Observed-Effect-Concentration (NOEC), from sensitive species and applying an assessment factor (AF). The AF accounts for uncertainties, such as extrapolating from laboratory data to a complex ecosystem, from a few species to all species, and from short-term to long-term effects.

Determining a reliable PNEC for the aqueous phase presents several challenges, particularly for poorly water-soluble compounds like this compound. HEHP has a very low reported water solubility of 0.02 mg/L. researchgate.net

Key challenges include:

Maintaining Exposure Concentrations: The low water solubility makes it difficult to maintain stable and homogenous exposure concentrations in aquatic toxicity tests. The substance may form micro-droplets or adsorb to the surfaces of test vessels, leading to inaccurate estimations of the true dissolved (and bioavailable) concentration. researchgate.net

Toxicity Exceeding Solubility: For many long-chain phthalates, reported effect concentrations in older studies often exceed the chemical's true water solubility, suggesting that observed effects may have been due to physical interference rather than chemical toxicity. canada.ca

Data Scarcity: Less common phthalates like HEHP often lack the extensive ecotoxicity datasets across multiple trophic levels (algae, invertebrates, fish) that are required for a robust PNEC derivation.

These challenges can lead to high uncertainty in the derived PNEC, necessitating larger assessment factors or alternative assessment approaches.

| Property | Value | Source |

|---|---|---|

| CAS Number | 75673-16-4 | nih.govcsic.es |

| Molecular Formula | C22H34O4 | nih.govcsic.es |

| Molecular Weight | 362.5 g/mol | csic.es |

| Water Solubility | 0.02 mg/L | researchgate.net |

| Log Kow (Octanol-Water Partition Coefficient) | 7.5 | csic.es |

For hydrophobic compounds like HEHP, which have a high octanol-water partition coefficient (Log Kow = 7.5), sediment is a major environmental sink. csic.essbras.ru Consequently, assessing risk to sediment-dwelling (benthic) organisms is critical. Integrating sediment toxicity data into a risk characterization is essential for a complete environmental assessment.

The Equilibrium Partitioning (EqP) method is a common approach used for this purpose. mdpi.com This method assumes that the bioavailability and toxicity of a non-ionic organic chemical in sediment are primarily related to its concentration in the sediment pore water. The EqP approach allows for the prediction of sediment toxicity from aquatic toxicity data by accounting for the partitioning of the chemical between sediment organic carbon and pore water. mdpi.com This enables the derivation of Sediment Quality Guidelines (SQGs) or a PNEC for sediment (PNECsediment). Given that HEHP has been detected in sediment profiles, this pathway is a relevant consideration for its risk assessment. sbras.ru

Regulatory Science and Environmental Management of Hexyl 2 Ethylhexyl Phthalate

Classification and Prioritization as an Environmental Pollutant